molecular formula C19H21NO4S B2600807 N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034415-75-1

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2600807
CAS No.: 2034415-75-1
M. Wt: 359.44
InChI Key: QIHFQAIZKBPGLM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.65–7.58 (m, 2H, benzofuran H-4, H-7)
    • δ 7.32 (d, J = 8.4 Hz, 1H, benzene H-6)
    • δ 6.89 (s, 1H, benzofuran H-3)
    • δ 3.85 (s, 3H, OCH₃)
    • δ 3.12 (t, J = 7.2 Hz, 2H, N–CH₂)
    • δ 2.29 (s, 3H, CH₃)
    • δ 1.78–1.65 (m, 2H, CH₂–CH₂–CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 161.2 (C=O, sulfonamide)
    • δ 155.8 (benzofuran C-2)
    • δ 131.4–113.7 (aromatic carbons)
    • δ 55.9 (OCH₃)
    • δ 44.3 (N–CH₂).

Infrared (IR) Spectroscopy

  • Strong absorption at 1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretching).
  • Peaks at 1245 cm⁻¹ (C–O–C of benzofuran) and 2850–2960 cm⁻¹ (C–H stretching of methyl/methoxy).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 330.4 (calculated: 329.4).
  • Fragmentation pattern: Loss of SO₂ (64 Da) and methoxy group (31 Da).

Comparative Structural Analysis with Benzofuran-Sulfonamide Hybrids

The structural features of this compound are compared to related hybrids in Table 1.

Compound Linker Substituents Biological Activity
N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide Propyl None Anticancer (KAT6A/B inhibition)
4-Methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide None Nitro, methyl Enzyme inhibition
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide None Methyl, methoxy Anti-inflammatory

Key differences include:

  • Linker Flexibility : The propyl chain in the target compound enhances conformational flexibility compared to rigid analogs, potentially improving target binding.
  • Substituent Effects : The 3-methyl and 4-methoxy groups on the benzene ring increase hydrophobicity and electron-donating capacity, respectively, influencing solubility and reactivity.
  • Benzofuran Orientation : Unlike N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide (CAS 94511-08-7), the target compound lacks acetyl substitution, reducing steric bulk at the benzofuran C-3 position.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-12-17(9-10-18(14)23-2)25(21,22)20-11-5-7-16-13-15-6-3-4-8-19(15)24-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHFQAIZKBPGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the construction of the benzofuran ring followed by the attachment of the propyl chain and the sulfonamide group. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . The reaction conditions often involve the use of catalysts such as AlCl3 to facilitate the formation of C-C and C-O bonds .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The sulfonamide group can also interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzene Ring Sulfonamide Chain Modification Key Properties/Applications
N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 4-methoxy, 3-methyl Propyl linker with benzofuran Potential enzyme inhibition, high lipophilicity
4-methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide 4-methyl 3-oxo-1-phenylpropyl chain Intermediate in chiral synthesis
(S)-methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate 4-methyl Methyl ester with phenylpropanoate group Prodrug potential, stereoselective activity
N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide 4-methyl Brominated phenylpropyl chain Halogenation enhances reactivity

Key Findings :

Substituent Effects :

  • The 4-methoxy-3-methyl substitution in the target compound increases electron density on the benzene ring compared to analogs with single substituents (e.g., 4-methyl). This may enhance binding to hydrophobic enzyme pockets but reduce solubility in aqueous media .
  • Halogenated analogs (e.g., brominated chain in N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide) exhibit higher reactivity for nucleophilic substitution, useful in further derivatization .

Ester-containing analogs (e.g., (S)-methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate) may serve as prodrugs, leveraging esterase-mediated hydrolysis for controlled drug release .

Stereochemical Considerations: Chiral centers in analogs like (S)-methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate highlight the importance of stereochemistry in biological activity, a factor less explored in the non-chiral target compound .

Notes

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as sulfonylation of amines or nucleophilic substitution .
  • Safety Profile : Sulfonamides generally carry risks of hypersensitivity; substituents like benzofuran may alter toxicity profiles.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S and a molecular weight of approximately 348.42 g/mol. The structural framework includes a benzofuran moiety, which is known for its diverse biological properties.

Research indicates that compounds containing benzofuran structures often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Growth Factors : Many benzofuran derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in tumor angiogenesis.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

A study focusing on benzofuran derivatives demonstrated that this compound exhibited significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values ranged from:

CompoundA549 Cell Line IC50 (µM)NCI-H23 Cell Line IC50 (µM)
This compound1.48 - 47.020.49 - 68.9

The most potent derivatives were further evaluated for their effects on cell cycle progression and apoptosis. For instance, one derivative induced apoptosis in approximately 42% of A549 cells compared to just 1.37% in control cells, indicating a strong apoptotic effect.

Other Biological Activities

In addition to anticancer properties, benzofuran derivatives have been studied for their anti-inflammatory and analgesic effects. These activities are often attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

  • Study on NSCLC : In vitro studies showed that the compound effectively inhibited cell proliferation and induced apoptosis in NSCLC cell lines.
  • Inflammation Model : In animal models, derivatives demonstrated reduced edema and inflammation markers when administered during inflammatory responses.

Q & A

Basic: What are the recommended synthetic routes for N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, starting with functionalization of the benzofuran core followed by sulfonamide coupling. Key steps include:

  • Benzofuran Propylation : Alkylation of benzofuran-2-yl derivatives with 3-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl chain .
  • Sulfonamide Formation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with the propylated benzofuran intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios are critical for yield improvement. Kinetic studies (e.g., monitoring via TLC or HPLC) help identify side reactions like sulfonamide over-substitution .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the benzofuran aromatic system (δ 6.5–7.8 ppm) and sulfonamide protons (δ 2.8–3.5 ppm). Methoxy and methyl groups are confirmed via singlet peaks at δ 3.8–4.0 and δ 2.1–2.3, respectively .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~428) and fragmentation patterns matching the sulfonamide moiety .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (±0.3% tolerance) .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

  • Comparative SAR Studies : Evaluate substituent effects (e.g., methoxy vs. trifluoromethoxy groups) on target binding. For example, trifluoromethoxy in enhances lipophilicity, altering enzyme inhibition profiles .
  • Dose-Response Analysis : Test compound efficacy across concentrations (e.g., 0.1–100 μM) to distinguish true activity from assay artifacts. Contradictory IC₅₀ values may arise from varying cell lines or assay conditions .
  • Mechanistic Profiling : Use knockout models or competitive binding assays to confirm target specificity. For instance, conflicting reports on antimicrobial activity could reflect differences in bacterial membrane permeability .

Advanced: How can reaction mechanisms for sulfonamide derivatization be elucidated, and what computational tools support this?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., propyl chain) identifies rate-determining steps in sulfonamide formation .
  • Density Functional Theory (DFT) : Simulate transition states for sulfonamide coupling to predict regioselectivity. For example, electron-withdrawing groups on the benzene ring may slow nucleophilic attack .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediates (e.g., sulfonyl chloride activation) in real time, clarifying competing pathways .

Advanced: What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties in preclinical studies?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂). Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction (%) .
  • In Vivo PK : Administer via IV/oral routes in rodent models. Key parameters:
    • Bioavailability : Compare AUC₀–∞ (oral vs. IV).
    • Tissue Distribution : LC-MS/MS quantifies compound levels in target organs (e.g., brain for CNS activity) .

Advanced: How do structural modifications (e.g., benzofuran vs. thiophene) impact biological activity, and what design principles apply?

  • Heterocycle Replacement : Benzofuran’s oxygen atom increases hydrogen-bonding potential vs. thiophene’s sulfur, affecting target affinity. For example, benzofuran derivatives in show higher antimicrobial activity than thiophene analogs in .
  • Substituent Positioning : Para-methoxy groups enhance metabolic stability compared to ortho-substituents, as seen in .
  • Steric Effects : Bulky groups on the propyl chain (e.g., branched vs. linear) may hinder target binding. Molecular docking studies guide optimal chain length .

Advanced: What methodologies address low solubility or stability issues during formulation?

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. highlights COF-based carriers for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance permeability. Enzymatic cleavage studies validate activation kinetics .
  • Lyophilization : Stabilize as a lyophilized powder in sucrose/mannitol matrices for long-term storage .

Basic: What are the primary research applications of this compound in medicinal chemistry?

  • Lead Compound Optimization : Structural analogs in and are explored as kinase inhibitors or antimicrobial agents .
  • Target Validation : Use in photoaffinity labeling or pull-down assays to identify binding partners (e.g., proteomics studies in ) .
  • Tool Compound : Probe sulfonamide interactions with carbonic anhydrase isoforms or GPCRs .

Basic: How are purity and stability assessed during long-term storage?

  • HPLC Purity Checks : Monitor degradation products (e.g., hydrolyzed sulfonamide) using C18 columns and UV detection at 254 nm .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Compare chromatograms pre/post-storage .
  • Stability-Indicating Methods : Differential scanning calorimetry (DSC) detects polymorphic changes .

Advanced: How can contradictory data in enzyme inhibition assays be systematically addressed?

  • Assay Standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize inter-lab variability .
  • Redundancy in Replicates : Perform triplicate runs with independent compound batches to exclude synthesis artifacts .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays yield conflicting IC₅₀ values .

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